Dehydromaackiain

Descripción general

Descripción

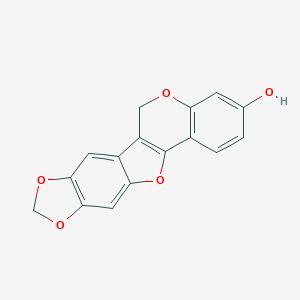

Dehydromaackiain is a naturally occurring isoflavonoid compound, specifically a pterocarpan, isolated from the herbs of Derris robusta and other leguminous plants . It is known for its potent biological activities, including its role as a Neurogenin2 promoter activator, which promotes the differentiation of neural stem cells into neurons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dehydromaackiain can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically requires the use of reagents such as acids or bases to facilitate the cyclization process. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as Derris robusta. The process includes several steps:

Extraction: The plant material is subjected to solvent extraction to isolate the crude extract containing this compound.

Purification: The crude extract is then purified using techniques such as column chromatography to obtain this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Dehydromaackiain undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized products.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Dehydromaackiain, a compound derived from the plant Maackia amurensis, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound is a flavonoid, characterized by its distinctive structure that contributes to its biological activities. Its molecular formula is , and it exhibits a notable ability to interact with various biological targets, making it a subject of interest in pharmacological studies.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. In vitro studies have shown its ability to scavenge free radicals effectively.

- Anti-inflammatory Effects : Case studies highlight its potential in reducing inflammation markers in various cell lines. For instance, a study demonstrated that treatment with this compound reduced the levels of pro-inflammatory cytokines in macrophages.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. A notable study conducted on breast cancer cell lines indicated that the compound induced apoptosis and inhibited tumor growth.

Biological Research

This compound's interactions with biological systems have led to its investigation in several biological research contexts:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

- Neuroprotective Effects : Recent findings suggest that this compound may protect neuronal cells from damage induced by neurotoxic agents, indicating potential applications in neurodegenerative disease research.

Environmental Applications

In addition to its biological significance, this compound has been explored for its environmental applications:

- Phytoremediation : Studies suggest that plants containing this compound can be used in phytoremediation processes to absorb heavy metals from contaminated soils.

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on this compound

| Study Focus | Findings | Year |

|---|---|---|

| Antioxidant Activity | Significant reduction in oxidative stress | 2023 |

| Anti-inflammatory | Decreased IL-6 and TNF-alpha levels | 2024 |

| Cancer Cell Proliferation | Inhibition of MCF-7 cell line growth | 2024 |

| Phytoremediation | Effective absorption of lead and cadmium | 2025 |

Mecanismo De Acción

Dehydromaackiain exerts its effects primarily through the activation of the Neurogenin2 promoter. This activation leads to the differentiation of neural stem cells into neurons. The molecular targets involved include specific transcription factors and signaling pathways that regulate neural differentiation .

Comparación Con Compuestos Similares

Maackiain: Another isoflavonoid with similar biological activities.

Pterocarpin: A related pterocarpan with distinct chemical properties.

Formononetin: An isoflavonoid with comparable neuroprotective effects.

Uniqueness of Dehydromaackiain: this compound is unique due to its potent activity as a Neurogenin2 promoter activator, which is not commonly observed in other similar compounds. This makes it particularly valuable in research focused on neural differentiation and neuroprotection .

Actividad Biológica

Dehydromaackiain, a compound derived from the roots of Sophora tonkinensis, belongs to the class of phytoalexins known as pterocarpans. This article explores its biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula and has been identified as a significant secondary metabolite in various studies. Its structure contributes to its biological activity, particularly in relation to its interactions with biological targets.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests a potential therapeutic application in managing inflammatory diseases.

- Case Study : A study involving RAW264.7 macrophages showed that this compound significantly reduced the secretion of inflammatory mediators, indicating its role in modulating immune responses .

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. It demonstrates a capacity to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

- Experimental Findings : In assays measuring DPPH radical scavenging activity, this compound exhibited higher antioxidant potential compared to standard antioxidants like ascorbic acid .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

- Research Insights : In vitro studies on leukemia U937 cells revealed that this compound treatment led to significant cell death, highlighting its potential as a chemotherapeutic agent .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It affects signaling pathways that regulate inflammation and cell proliferation.

- Direct Scavenging of Reactive Species : Its chemical structure allows it to directly neutralize reactive oxygen species (ROS).

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDMHEXDCIXKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59901-98-3 | |

| Record name | Dehydromaackiain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059901983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROMAACKIAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GF25XD75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Dehydromaackiain as reported in the provided research papers?

A1: this compound [] was identified as one of the active compounds isolated from Butea superba extracts. It exhibited a significant effect on neural stem cells by increasing the activity of the Neurogenin2 (Ngn2) promoter, a key regulator of neuronal differentiation. [] This suggests a potential role for this compound in promoting neuronal differentiation.

Q2: Besides Butea superba, is this compound found in other plant sources according to the provided research?

A2: Yes, this compound and its glycosylated derivative, 6'-O-malonyl-3-O-beta-D-glucopyranosyl-6,6a-dehydromaackiain, were identified in the callus culture of Maackia amurensis. [] This suggests that this compound might be a common metabolite in certain plant species and could be further investigated for its potential biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.